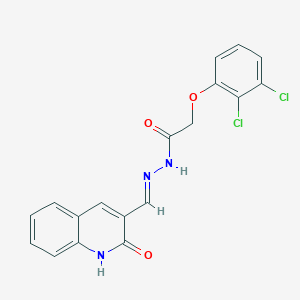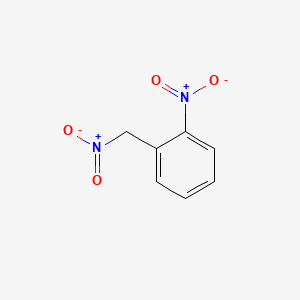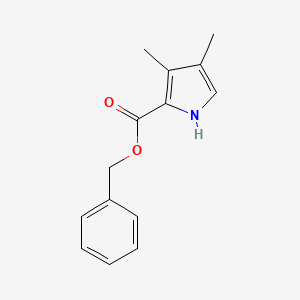
2-(2,3-Dichlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H13Cl2N3O3 and a molecular weight of 390.229 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its unique structure, which includes a quinoline moiety and a hydrazide linkage.
Preparation Methods
The synthesis of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline-2,4-dione derivatives are synthesized through various methods, including the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The final step involves the condensation of the quinoline derivative with a hydrazide compound under specific reaction conditions
Chemical Reactions Analysis
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The hydrazide linkage may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules .
Comparison with Similar Compounds
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
2-chloroquinoline-3-carbaldehyde: This compound shares the quinoline core but differs in its functional groups and reactivity.
4-hydroxy-2-quinolones: These compounds have similar biological activities but differ in their chemical structure and synthesis.
Quinoline-2,4-diones: These compounds are structurally related and have similar pharmacological properties
Properties
CAS No. |
477734-90-0 |
|---|---|
Molecular Formula |
C18H13Cl2N3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-5-3-7-15(17(13)20)26-10-16(24)23-21-9-12-8-11-4-1-2-6-14(11)22-18(12)25/h1-9H,10H2,(H,22,25)(H,23,24)/b21-9+ |
InChI Key |
AHXYWPREPILQAH-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)









![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
